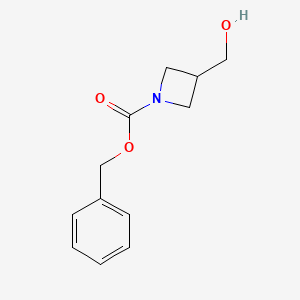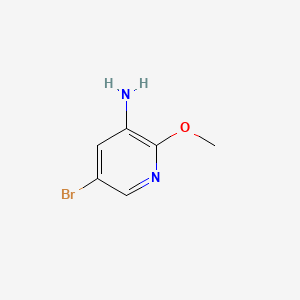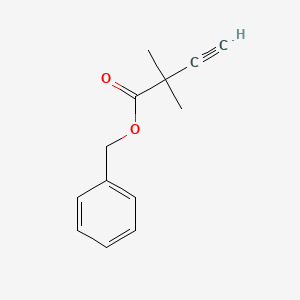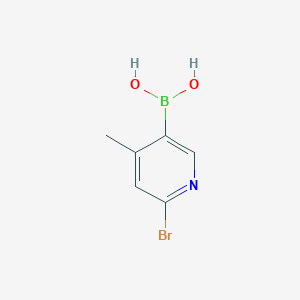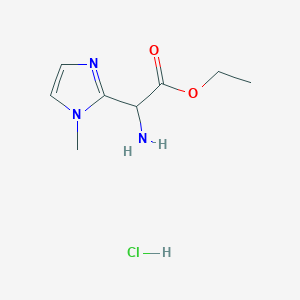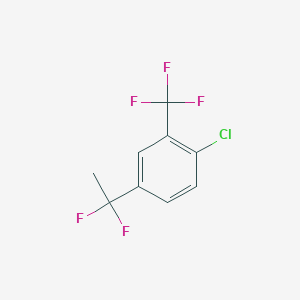
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
Overview
Description
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, also known as 4-chloro-1,1-difluoro-2-(trifluoromethyl)benzene, is an organic compound with the chemical formula C8H5ClF3. It is a colorless liquid with a sweet smell, and is highly volatile. 4-chloro-1,1-difluoro-2-(trifluoromethyl)benzene is used in a variety of industrial and scientific applications, including as a solvent for organic synthesis, as an intermediate in the production of pharmaceuticals, and as a reagent in analytical chemistry.
Scientific Research Applications
Polymer Science and Complexation Studies
- Polymerizations Initiated by Superacids : Research has demonstrated the complexation of trifluoromethanesulphonates by their conjugate acid in solvents, with implications for the polymerization of ethylenic compounds. This complexation facilitates the protonation of non-polymerizable olefins, enabling the formation of covalent triflates in specific conditions, with potential applications in polymer science (Souverain et al., 1980).
Electrochemical Fluorination
- Electrochemical Fluorination of Trifluoromethyl-substituted Benzenes : Studies on the electrochemical fluorination of benzenes with trifluoromethyl groups have yielded perfluorocyclohexane derivatives, highlighting a method for functionalizing benzene derivatives for various applications, including material science and synthetic chemistry (Yonekura et al., 1976).
Synthetic Chemistry
- Glycosyl Triflates Formation : The formation of glycosyl triflates from thioglycosides using a combination of reagents has been shown to activate both armed and disarmed thioglycosides, presenting a powerful method for the formation of diverse glycosidic linkages in synthetic chemistry (Crich & Smith, 2001).
Materials Science
- Halogenation of Trifluoromethoxy and Bis(trifluoromethoxy)benzene : Controlled chlorination of trifluoromethoxybenzene has produced mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group, suggesting applications in materials science for the development of thermally stable compounds (Herkes, 1977).
Acid Behavior in Low-Dielectric Media
- Acid Behavior in Non-Protonating Water : Research has illuminated the differing behaviors of strong acids toward water in low-dielectric media, with implications for understanding acidity in such environments. This could be relevant for various chemical processes and material development (Stoyanov et al., 2004).
properties
IUPAC Name |
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRFAXKQLBZEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198741 | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
CAS RN |
1138444-94-6 | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



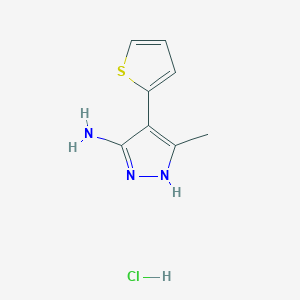
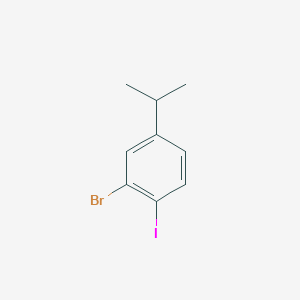
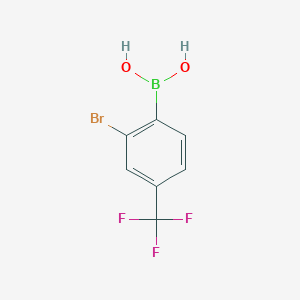
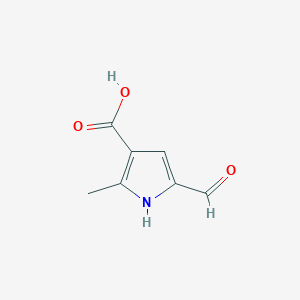
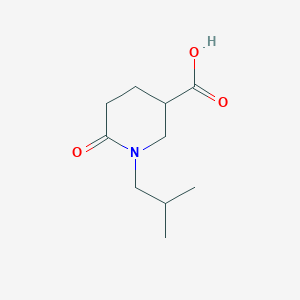

![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)
